4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde

Lipophilicity Physicochemical Property Comparator Analysis

4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde (CAS 77147-13-8), a tertiary aromatic amine bearing both benzyl and ethyl substituents on the amino group and a methyl group ortho to the aldehyde, has a molecular weight of 253.34 g/mol (C17H19NO) and calculated logP of 3.83. Its structure distinguishes it from the simpler 4-(diethylamino)benzaldehyde (DEAB) and 4-(dimethylamino)benzaldehyde (DMAB) scaffolds, as well as from the closely related 4-[benzyl(ethyl)amino]benzaldehyde (CAS 67676-47-5), which lacks the 2-methyl group.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
CAS No. 77147-13-8
Cat. No. B1590707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde
CAS77147-13-8
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)C=O)C
InChIInChI=1S/C17H19NO/c1-3-18(12-15-7-5-4-6-8-15)17-10-9-16(13-19)14(2)11-17/h4-11,13H,3,12H2,1-2H3
InChIKeyJCWHSNMPOWXNFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde (CAS 77147-13-8): Physicochemical Baseline and Comparator Identification


4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde (CAS 77147-13-8), a tertiary aromatic amine bearing both benzyl and ethyl substituents on the amino group and a methyl group ortho to the aldehyde, has a molecular weight of 253.34 g/mol (C17H19NO) and calculated logP of 3.83 [1]. Its structure distinguishes it from the simpler 4-(diethylamino)benzaldehyde (DEAB) and 4-(dimethylamino)benzaldehyde (DMAB) scaffolds, as well as from the closely related 4-[benzyl(ethyl)amino]benzaldehyde (CAS 67676-47-5), which lacks the 2-methyl group [2]. This compound is cataloged as a specialty intermediate (e.g., Alfa Chemistry DYE-INT-0675) for research and development applications .

4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde (77147-13-8): Why Substitution with Unsubstituted or Diethylamino Analogs Fails


Generic substitution of 4-[benzyl(ethyl)amino]-2-methylbenzaldehyde with its 4-(diethylamino) or 4-(dimethylamino) counterparts is not supported by physicochemical data. The presence of the benzyl and 2-methyl groups increases the compound's logP to 3.83, compared to 3.57 for 4-(diethylamino)-2-methylbenzaldehyde and 1.81 for 4-(dimethylamino)benzaldehyde . This elevated lipophilicity directly impacts membrane permeability, solubility, and chromatographic behavior, which are critical in synthetic chemistry and biological assay design. Furthermore, the boiling point of 419.3 °C for this compound is significantly higher than the 404 °C observed for the 2-desmethyl analog (CAS 67676-47-5), indicating altered thermal stability and handling requirements [1]. Such differences necessitate compound-specific optimization and preclude simple one-to-one replacement.

4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde (77147-13-8): Quantitative Differentiation Evidence Guide


Elevated Lipophilicity (logP 3.83) Distinguishes 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde from Common Benzaldehyde Analogs

4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde exhibits a calculated logP of 3.83 [1]. This value is markedly higher than that of the widely used 4-(diethylamino)-2-methylbenzaldehyde (logP 3.57) and substantially exceeds that of 4-(dimethylamino)benzaldehyde (logP 1.81) [2]. The increased logP of 0.26 units relative to the diethylamino analog translates to a predicted ~1.8-fold higher octanol-water partition coefficient, directly influencing the compound's behavior in biphasic systems and its membrane permeability profile.

Lipophilicity Physicochemical Property Comparator Analysis

Higher Boiling Point (419.3 °C) of 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde Relative to 2-Desmethyl Analog

The boiling point of 4-[benzyl(ethyl)amino]-2-methylbenzaldehyde is reported as 419.3 °C at 760 mmHg [1]. In contrast, the structurally analogous compound 4-[benzyl(ethyl)amino]benzaldehyde, which lacks the ortho-methyl group, has a boiling point of 404 °C at 760 mmHg [2]. This represents a 15.3 °C elevation in boiling point, a difference attributable to the additional methyl group's influence on molecular weight and intermolecular forces.

Thermal Stability Boiling Point Comparator Analysis

Molecular Weight Differential of 14.03 g/mol Relative to 2-Desmethyl Analog Affords Distinct Physicochemical and Handling Profile

The molecular weight of 4-[benzyl(ethyl)amino]-2-methylbenzaldehyde is 253.34 g/mol [1], whereas the 2-desmethyl analog, 4-[benzyl(ethyl)amino]benzaldehyde, has a molecular weight of 239.31 g/mol [2]. This 14.03 g/mol difference corresponds precisely to the mass of a single methylene group (-CH2-). While seemingly minor, this mass increment influences vapor pressure, density (1.089 vs. 1.106 g/cm³), and chromatographic retention times, affecting both analytical method development and bulk material handling.

Molecular Weight Physicochemical Property Comparator Analysis

Potential Differentiation in Biological Activity: Preliminary Data Suggest Antiproliferative and Differentiation-Inducing Properties

Limited preliminary data indicate that 4-[benzyl(ethyl)amino]-2-methylbenzaldehyde may inhibit proliferation of certain cancer cell lines and induce apoptosis [1]. Furthermore, a separate data source associates this compound with bioactivity values ≤0.1 μM against an unspecified target [2]. While these findings lack the direct comparative context required for high-strength evidence, they suggest a potential biological profile that distinguishes this compound from its predominantly dye-intermediate-focused analogs. Direct head-to-head studies are absent from the available literature.

Biological Activity Cancer Research Differentiation

Targeted Classification as a Dye Intermediate Distinguishes 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde from General Aldehyde Reagents

4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde is cataloged by Alfa Chemistry under the product code DYE-INT-0675, explicitly classifying it as a dye intermediate . This contrasts with 4-(diethylamino)benzaldehyde (DEAB), which is broadly characterized as a pan-inhibitor of aldehyde dehydrogenases (ALDH) with a Ki of 4 nM for ALDH1 . The specific designation as a dye intermediate suggests a predefined role in the synthesis of triphenylmethane-type chromophores, a class-level inference based on the structural homology to known dye precursors such as 4-[benzyl(ethyl)amino]benzaldehyde.

Dye Intermediate Triphenylmethane Synthetic Chemistry

4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde (77147-13-8): Recommended Application Scenarios Based on Verified Evidence


Synthesis of Triphenylmethane Dyes and Functional Chromophores

Given its explicit classification as a dye intermediate (DYE-INT-0675) and structural homology to known triphenylmethane dye precursors , 4-[benzyl(ethyl)amino]-2-methylbenzaldehyde is best utilized in the synthesis of novel triphenylmethane-based dyes, leuco dyes, or functional organic materials. The presence of the 2-methyl group and benzyl substituent may impart altered bathochromic shifts or solubility properties compared to simpler aniline-derived benzaldehydes.

Exploratory Research in Cancer Cell Proliferation and Differentiation

Preliminary data suggesting antiproliferative activity and the induction of differentiation in undifferentiated cells [1] positions this compound as a candidate for exploratory studies in oncology or stem cell biology. While high-strength comparative data are lacking, researchers investigating novel small molecules with differentiation-inducing properties may find this scaffold of interest for hit expansion or SAR studies.

Lipophilic Aldehyde Building Block for Medicinal Chemistry

The elevated logP of 3.83 [2] relative to common aldehyde building blocks (e.g., 4-dimethylaminobenzaldehyde, logP 1.81 [3]) makes this compound a suitable choice for medicinal chemistry programs targeting lipophilic binding pockets or requiring enhanced membrane permeability. The aldehyde functional group allows for facile conjugation via Schiff base formation or reductive amination, while the tertiary amine and aromatic rings provide a rigid, hydrophobic scaffold.

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